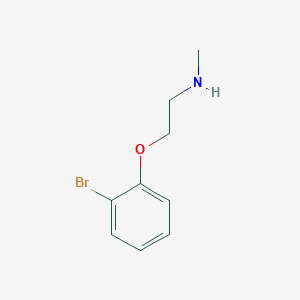![molecular formula C9H6F3N3O B1341886 3-[3-(Trifluorometil)fenil]-1,2,4-oxadiazol-5-amina CAS No. 910442-24-9](/img/structure/B1341886.png)
3-[3-(Trifluorometil)fenil]-1,2,4-oxadiazol-5-amina
Descripción general
Descripción
3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxadiazole ring
Aplicaciones Científicas De Investigación
3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in drug development.
Industry: The compound is used in the development of agrochemicals and materials with specific properties.
Análisis Bioquímico
Biochemical Properties
3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. For instance, it has been observed to interact with cytochrome P450 enzymes, leading to altered metabolic pathways . Additionally, 3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine can form hydrogen bonds with specific amino acid residues in proteins, influencing their conformation and function .
Cellular Effects
The effects of 3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine on various cell types and cellular processes are profound. This compound has been found to modulate cell signaling pathways, particularly those involving mitogen-activated protein kinases (MAPKs) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) . By influencing these pathways, 3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine can alter gene expression profiles, leading to changes in cellular metabolism and function. For example, it has been reported to induce apoptosis in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes .
Molecular Mechanism
At the molecular level, 3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine exerts its effects through several mechanisms. One key mechanism involves the inhibition of enzyme activity by binding to the active sites of target enzymes. This binding can occur through various interactions, including hydrogen bonding, van der Waals forces, and hydrophobic interactions . Additionally, 3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The temporal effects of 3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine in laboratory settings have been studied to understand its stability, degradation, and long-term impact on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in reduced efficacy . In vitro and in vivo studies have shown that the long-term effects of 3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine include sustained modulation of cellular pathways and potential cytotoxicity at higher concentrations .
Dosage Effects in Animal Models
The effects of 3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine vary with different dosages in animal models. At lower doses, this compound has been observed to exert beneficial effects, such as anti-inflammatory and anti-cancer activities . At higher doses, it can lead to toxic effects, including liver and kidney damage . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is effective without causing significant adverse effects .
Metabolic Pathways
3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These interactions can lead to the formation of various metabolites, some of which may retain biological activity . The compound can also influence metabolic flux by altering the activity of key enzymes involved in metabolic processes . Additionally, 3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine has been shown to affect the levels of certain metabolites, further impacting cellular metabolism .
Transport and Distribution
The transport and distribution of 3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell . Once inside the cell, 3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine can bind to various intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues is also dependent on factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine plays a crucial role in its activity and function. This compound has been found to localize primarily in the cytoplasm and nucleus of cells . In the cytoplasm, it can interact with cytosolic enzymes and proteins, modulating their activity . In the nucleus, 3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine can influence gene expression by binding to transcription factors and other nuclear proteins . Post-translational modifications, such as phosphorylation, can also affect the subcellular localization and activity of this compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of trifluoromethylating agents under specific conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The trifluoromethyl group and other substituents on the phenyl ring can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Mecanismo De Acción
The mechanism of action of 3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological targets. The oxadiazole ring contributes to the compound’s ability to form hydrogen bonds and interact with enzymes and receptors .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Trifluoromethyl)phenyl isocyanate
- 3-(Trifluoromethyl)phenyl propanal
- 3-(Trifluoromethyl)phenylamine
Uniqueness
3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine is unique due to the presence of both the trifluoromethyl group and the oxadiazole ring. This combination imparts distinct physicochemical properties, such as enhanced stability and reactivity, making it valuable for various applications .
Propiedades
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O/c10-9(11,12)6-3-1-2-5(4-6)7-14-8(13)16-15-7/h1-4H,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOPZJDBIFNDGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592204 | |
| Record name | 3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910442-24-9 | |
| Record name | 3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


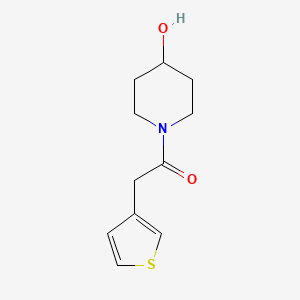

![6-Bromobenzo[d]isothiazole](/img/structure/B1341809.png)
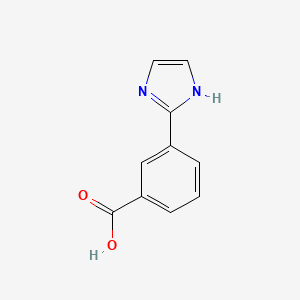
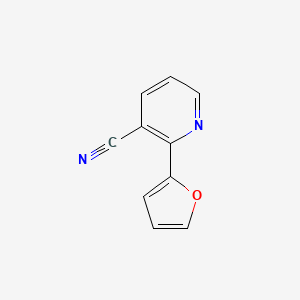
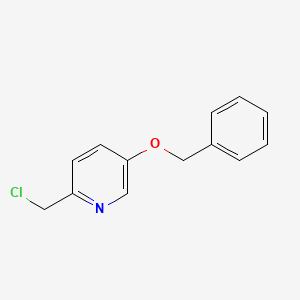

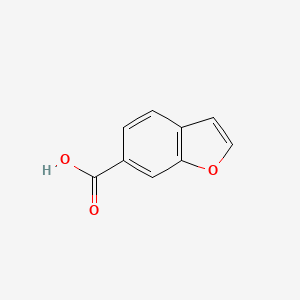
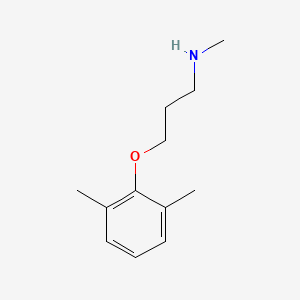
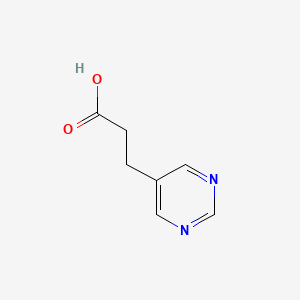
![6-Bromobenzo[d]oxazole](/img/structure/B1341829.png)
![2-[4-(Thiophen-2-yl)phenyl]acetic acid](/img/structure/B1341833.png)
![2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1341837.png)
